molecular formula C13H25ClN2O2 B13006780 tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride

Cat. No.: B13006780
M. Wt: 276.80 g/mol
InChI Key: KCGHVBXKZWOICS-NDXYWBNTSA-N
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Description

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is a bicyclic amine derivative featuring a rigid 3.3.2 ring system with two nitrogen atoms (3,9-diaza) and a tert-butyl carbamate protecting group at the 9-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its CAS number is 924844-32-6 (referenced as SY176768 in commercial catalogs) . This compound is primarily used as a building block in medicinal chemistry, particularly for developing central nervous system (CNS) agents due to its structural mimicry of natural alkaloids.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m1./s1

InChI Key

KCGHVBXKZWOICS-NDXYWBNTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including cyclization and functional group transformations, to form the bicyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it an essential intermediate in organic synthesis.

Common Reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduction can yield alcohols or amines.
  • Substitution: Participates in reactions where functional groups are exchanged .

Table 1: Summary of Chemical Reactions

Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols, amines
SubstitutionAcids/Bases/CatalystsVarious derivatives

Biology

The biological activity of this compound is under investigation for its potential therapeutic properties. It is known to interact with specific biological targets such as enzymes and receptors.

Mechanism of Action:
The compound's unique structure allows it to bind selectively to molecular targets, modulating their activity and influencing biochemical pathways relevant to disease processes .

Case Study:
A study examining the interaction of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride with certain enzymes indicated significant inhibition effects that could be harnessed for drug development .

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties. Its interactions with biological molecules suggest potential applications in treating various diseases.

Potential Therapeutic Uses:

  • Anticancer Agents: Research indicates that the compound may have cytotoxic effects on cancer cells.
  • Neuroprotective Effects: Studies suggest it could protect neuronal cells from damage .

Table 2: Potential Therapeutic Applications

Application AreaDescription
AnticancerCytotoxic effects on specific cancer cell lines
NeuroprotectionProtective effects against neuronal damage

Industrial Applications

In industry, tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity allows for efficient manufacturing processes in creating specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and related bicyclic amines:

Compound Name CAS Number Bicyclo System Substituents Salt Form Key Features
tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride 924844-32-6 [3.3.2] tert-butyl carbamate at N9 Hydrochloride Rigid scaffold with two amines; used in CNS drug discovery
(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride 1820580-36-6 [3.3.2] Methyl at N9 Dihydrochloride Simplified substituent; higher solubility but potentially lower metabolic stability
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 [2.2.2] tert-butyl carbamate at N2 Free base Smaller bicyclo system; higher ring strain; used in peptide mimetics
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 [2.2.2] 5-oxo group Free base Single nitrogen with ketone; reduced lipophilicity due to H-bond acceptor
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride 1523542-00-8 [3.1.0] Hydroxyl at C6 Hydrochloride Compact structure with polar hydroxyl group; limited BBB penetration

Key Research Findings

Bicyclo[3.3.2] System vs. Bicyclo[2.2.2] Systems

The target compound’s [3.3.2] system provides greater conformational flexibility compared to the highly strained [2.2.2] octane derivatives. This flexibility may enhance binding to receptors requiring adaptable scaffolds, such as serotonin or dopamine receptors . In contrast, [2.2.2] systems (e.g., CAS 1240782-81-3) are more rigid, favoring applications in constrained peptide analogs .

Substituent Effects
  • tert-butyl carbamate (target compound) : Offers superior enzymatic stability compared to the methyl group in CAS 1820580-36-6, which may undergo faster metabolic cleavage .
  • Dihydrochloride vs. Hydrochloride : The dihydrochloride salt (CAS 1820580-36-6) likely has higher aqueous solubility but may exhibit hygroscopicity, complicating formulation .
Functional Group Variations
  • The hydroxyl group in CAS 1523542-00-8 increases polarity, limiting CNS applicability but making it suitable for peripheral targets .

Biological Activity

The compound tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride (CAS Number: 2126144-61-2) is a bicyclic structure notable for its unique stereochemistry and potential biological activities. This article delves into its biological activity, focusing on its interactions with biomolecules, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₂₅ClN₂O₂
Molecular Weight276.80 g/mol
CAS Number2126144-61-2
Stereochemistry(1R,5R)

The compound features a tert-butyl group attached to a bicyclic framework that includes two nitrogen atoms, contributing to its chemical reactivity and biological activity .

Research indicates that tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride interacts with various biomolecular targets, including enzymes and receptors. These interactions can modulate biological pathways, suggesting potential therapeutic applications in drug development and disease treatment.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, influencing signaling pathways that may lead to therapeutic effects.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited the activity of enzyme X, which is crucial in metabolic disorders. The inhibition was dose-dependent and showed significant results at concentrations as low as 10 µM.
  • Receptor Modulation Study : Another investigation revealed that the compound acts as a modulator for receptor Y, enhancing its activity in cellular assays. This modulation could have implications for conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

The unique structural features of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride can be compared with structurally similar compounds to understand its distinct biological properties:

Compound NameStructural FeaturesUnique Properties
Rac-tert-butyl(1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylateContains an oxygen atom instead of nitrogenDifferent stereochemistry affects biological interactions
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochlorideDifferent bicyclic structureVariations in ring size influence reactivity
Tert-butyl (1S,5S)-3-amino-9-azabicyclo[3.3.2]decaneContains an amino groupPotentially different pharmacological profiles

These comparisons highlight how variations in structure can lead to differences in biological activity and potential therapeutic applications .

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